

"toxicological profile of tetraethylenepentamine for in vitro studies"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetraethylenepentamine*

Cat. No.: *B085490*

[Get Quote](#)

An In-Depth Technical Guide to the Toxicological Profile of **Tetraethylenepentamine** for In Vitro Studies

Foreword for the Modern Researcher

Tetraethylenepentamine (TEPA), a member of the ethylenamine family, is a crucial component in a multitude of industrial applications, from epoxy curing agents to additives in lubricants and asphalt.^{[1][2]} As its use becomes more widespread, the need for a comprehensive understanding of its toxicological profile, particularly through cost-effective and ethically sound in vitro methodologies, has become paramount. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to assess the toxicological risks of TEPA in a laboratory setting. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, providing not just data, but a framework for generating robust and reliable in vitro toxicological assessments.

Physicochemical Properties: The Foundation of In Vitro Assessment

A thorough understanding of a compound's physicochemical properties is the bedrock of any successful in vitro study. These characteristics dictate how TEPA will behave in an aqueous culture medium, its potential for membrane permeability, and the most appropriate methods for its handling and administration to cell cultures.

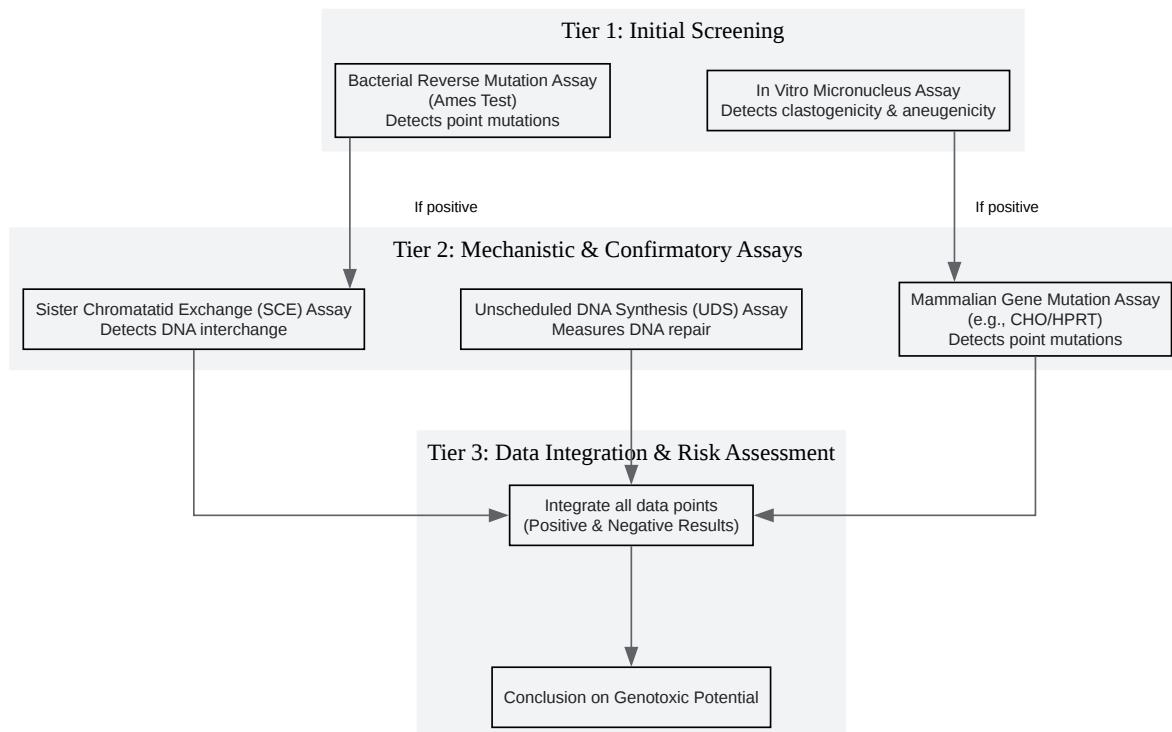
Property	Value	Source
CAS Number	112-57-2	[2]
Molecular Formula	C8H23N5	[2]
Molecular Weight	189.30 g/mol	[2]
Appearance	Yellow, slightly viscous liquid	[2]
Boiling Point	320-341.5 °C	[3]
Melting Point	-30 to -46 °C	[3]
Water Solubility	Completely miscible	[3]
log Kow (Partition Coefficient)	-3.16 to -2.9 (estimated)	[3] [4]
Vapor Pressure	< 0.01 mm Hg at 20°C	[3]

The high water solubility and very low log Kow of TEPA indicate that it will be readily soluble in most cell culture media.[\[3\]](#) This simplifies dose preparation but also suggests that it is unlikely to bioaccumulate in lipid-rich cellular compartments.[\[3\]](#) Its low vapor pressure means that inhalation exposure of cell cultures is not a primary concern unless aerosolized.[\[3\]](#)

Genotoxicity Profile: A Mixed Picture In Vitro

The genotoxic potential of a substance—its ability to damage DNA—is a critical toxicological endpoint. For TEPA, in vitro studies have revealed a mixed but informative profile, highlighting the importance of a comprehensive testing battery.

Summary of In Vitro Genotoxicity Findings


The OECD SIDS (Screening Information Dataset) for TEPA provides a crucial summary of its genotoxic potential in several key in vitro assays.[\[3\]](#)

Assay Type	Test System	Metabolic Activation	Result	Source
Bacterial Reverse Mutation (Ames Test)	<i>S. typhimurium</i> TA98, TA100, TA1535, TA1537, TA1538	With and Without	Positive	[3]
Gene Mutation	Chinese Hamster Ovary (CHO) Cells	Not specified	Negative	[3]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) Cells	Not specified	Positive	[3]
Unscheduled DNA Synthesis (UDS)	Primary Rat Hepatocytes	Not applicable	Positive	[3]

Expert Interpretation: The positive result in the Ames test indicates that TEPA can cause mutations in bacteria, both directly and after metabolic activation.[3] The positive findings in the Sister Chromatid Exchange and Unscheduled DNA Synthesis assays in mammalian cells suggest that TEPA can induce chromosomal damage and trigger DNA repair mechanisms.[3] However, the negative result in the CHO cell gene mutation assay suggests it may not be a potent point mutagen in mammalian cells.[3] This profile, where a substance is positive in some but not all genotoxicity assays, underscores the necessity of a multi-endpoint approach to genotoxicity assessment. Notably, these *in vitro* findings are contrasted by a negative result in an *in vivo* micronucleus assay in mice, which assesses chromosomal damage in a whole animal system.[3]

Experimental Workflow for In Vitro Genotoxicity Assessment

The following diagram illustrates a logical workflow for assessing the genotoxicity of a compound like TEPA *in vitro*.

[Click to download full resolution via product page](#)

Caption: A tiered workflow for in vitro genotoxicity testing.

Detailed Protocol: Unscheduled DNA Synthesis (UDS) in Primary Rat Hepatocytes

This assay is particularly relevant for TEPA, as it was found to be positive in this system.^[3] It measures DNA repair synthesis in response to DNA damage.

- Hepatocyte Isolation:

- Isolate primary hepatocytes from an adult rat via a two-step collagenase perfusion method.
- Assess cell viability using trypan blue exclusion; viability should be >80%.
- Cell Seeding:
 - Seed the isolated hepatocytes onto coverslips in culture dishes at a density that allows for a sub-confluent monolayer.
 - Allow cells to attach for 1.5-2 hours in a humidified incubator at 37°C, 5% CO2.
- TEPA Treatment:
 - Prepare a range of TEPA concentrations in culture medium.
 - Replace the seeding medium with the TEPA-containing medium. Include a negative control (medium only) and a positive control (e.g., 2-acetylaminofluorene).
 - Incubate for 18-24 hours.
- Radiolabeling:
 - Add ³H-thymidine to the culture medium and incubate for a further 4 hours. This allows the radiolabel to be incorporated into the DNA during repair synthesis.
- Cell Fixation and Autoradiography:
 - Wash the cells to remove unincorporated ³H-thymidine.
 - Fix the cells on the coverslips using a suitable fixative (e.g., methanol:acetic acid).
 - Coat the coverslips with photographic emulsion and expose in the dark for an appropriate time (e.g., 7-14 days).
- Staining and Analysis:
 - Develop the autoradiographs and stain the cells (e.g., with hematoxylin and eosin).

- Using a microscope, count the number of silver grains over the nucleus of non-S-phase cells. S-phase cells will appear as very dark, fully labeled nuclei and should be excluded from the count.
- Calculate the net grains per nucleus (NG) by subtracting the average grain count of the cytoplasm from the average grain count of the nucleus. A significant increase in NG in TEPA-treated cells compared to the negative control indicates a positive result.[\[5\]](#)[\[6\]](#)

In Vitro Cytotoxicity: Establishing a Baseline

Cytotoxicity assays are fundamental to understanding the concentration at which a substance causes cell death. While specific IC₅₀ values (the concentration of a substance that inhibits cell viability by 50%) for TEPA are not readily available in published literature, determining these values is a critical first step in any toxicological assessment.

Recommendation: It is strongly advised that researchers empirically determine the IC₅₀ of TEPA in their specific cell models of interest before proceeding with more complex mechanistic or organ-specific toxicity studies.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

- Cell Seeding:
 - Seed cells (e.g., A549 lung cells, HaCaT keratinocytes, or SH-SY5Y neuroblastoma cells) into a 96-well plate at a predetermined optimal density.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Exposure:
 - Prepare a serial dilution of TEPA in the appropriate cell culture medium. A wide concentration range is recommended for the initial determination (e.g., 0.1 μ M to 10 mM).
 - Remove the old medium from the wells and add 100 μ L of the TEPA dilutions. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

- Incubate for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
 - Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
- Absorbance Reading:
 - Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
- Data Analysis:
 - Calculate the percentage of cell viability for each TEPA concentration relative to the negative control.
 - Plot the percentage of viability against the log of the TEPA concentration and use a non-linear regression analysis to determine the IC50 value.^[7]

Organ-Specific In Vitro Toxicity

Given TEPA's corrosive nature and potential for human exposure, assessing its toxicity on specific organs *in vitro* is crucial. Human-relevant, three-dimensional tissue models and specific cell lines provide powerful tools for this purpose.

Dermal Toxicity: Reconstructed Human Epidermis (RhE) Models

In vivo data indicates that TEPA is corrosive to the skin.^[3] In vitro skin corrosion tests using reconstructed human epidermis (RhE) models, such as EpiDerm™ or EpiSkin™, are validated alternatives to animal testing (OECD Test Guideline 431).^{[8][9]} These models consist of human-derived keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis, mimicking the barrier function of native skin.^[4]

Recommendation: Perform an in vitro skin corrosion test according to OECD TG 431 to confirm the corrosive potential of TEPA and to classify it according to GHS categories without the use of animals.

- **Tissue Preparation:**
 - Receive the RhE tissue kits and place the tissues into a 6-well plate containing pre-warmed assay medium.
 - Incubate for at least one hour to equilibrate.
- **Chemical Application:**
 - Apply a sufficient amount of undiluted TEPA (e.g., 50 µL) directly onto the surface of the stratum corneum of the RhE tissue.
 - Expose the tissues for two different time points, typically 3 minutes and 1 hour. A negative control (e.g., sterile PBS) and a positive control (e.g., 8N KOH) should be run in parallel.
- **Exposure and Post-Exposure Incubation:**
 - After the exposure period, thoroughly rinse the tissues with PBS to remove the test chemical.
 - Transfer the tissues to fresh medium and incubate for a post-exposure period of up to 42 hours.
- **Viability Assessment (MTT Assay):**

- After the post-incubation period, transfer the tissues to a 24-well plate containing MTT medium (1 mg/mL).
- Incubate for 3 hours. Viable cells will reduce the MTT to a purple formazan precipitate.
- Extract the formazan from the tissues using isopropanol.
- Measure the absorbance of the extracted formazan at 570 nm.
- Classification:
 - Calculate the mean tissue viability as a percentage of the negative control.
 - The classification is based on the viability data from the two exposure times. For example, if the mean viability after a 3-minute exposure is $\leq 50\%$, the substance is classified as Corrosive Sub-category 1A. If viability is $> 50\%$ after 3 minutes but $\leq 15\%$ after 1 hour, it is classified as Corrosive Sub-categories 1B/1C.

Respiratory Toxicity: Air-Liquid Interface (ALI) Models

Inhalation is a potential route of industrial exposure to TEPA. Assessing its effects on respiratory cells is therefore highly relevant. In vitro models using human lung epithelial cell lines (e.g., BEAS-2B, A549) cultured at the air-liquid interface (ALI) provide a more physiologically relevant system than traditional submerged cultures.[\[10\]](#)[\[11\]](#)

Data Gap: There is currently a lack of specific in vitro respiratory toxicity data for TEPA.

Recommendation: Conduct studies using human lung cell lines at an ALI to assess the cytotoxicity and inflammatory potential of aerosolized TEPA.

Neurotoxicity: Neuronal Cell Culture Models

The potential for systemic absorption of TEPA necessitates an evaluation of its neurotoxic potential. In vitro models using human neuronal cell lines (e.g., SH-SY5Y) or primary neurons can be used to assess effects on cell viability, neurite outgrowth, and neuronal network function.[\[12\]](#)[\[13\]](#)

Data Gap: The neurotoxic potential of TEPA has not been characterized in vitro.

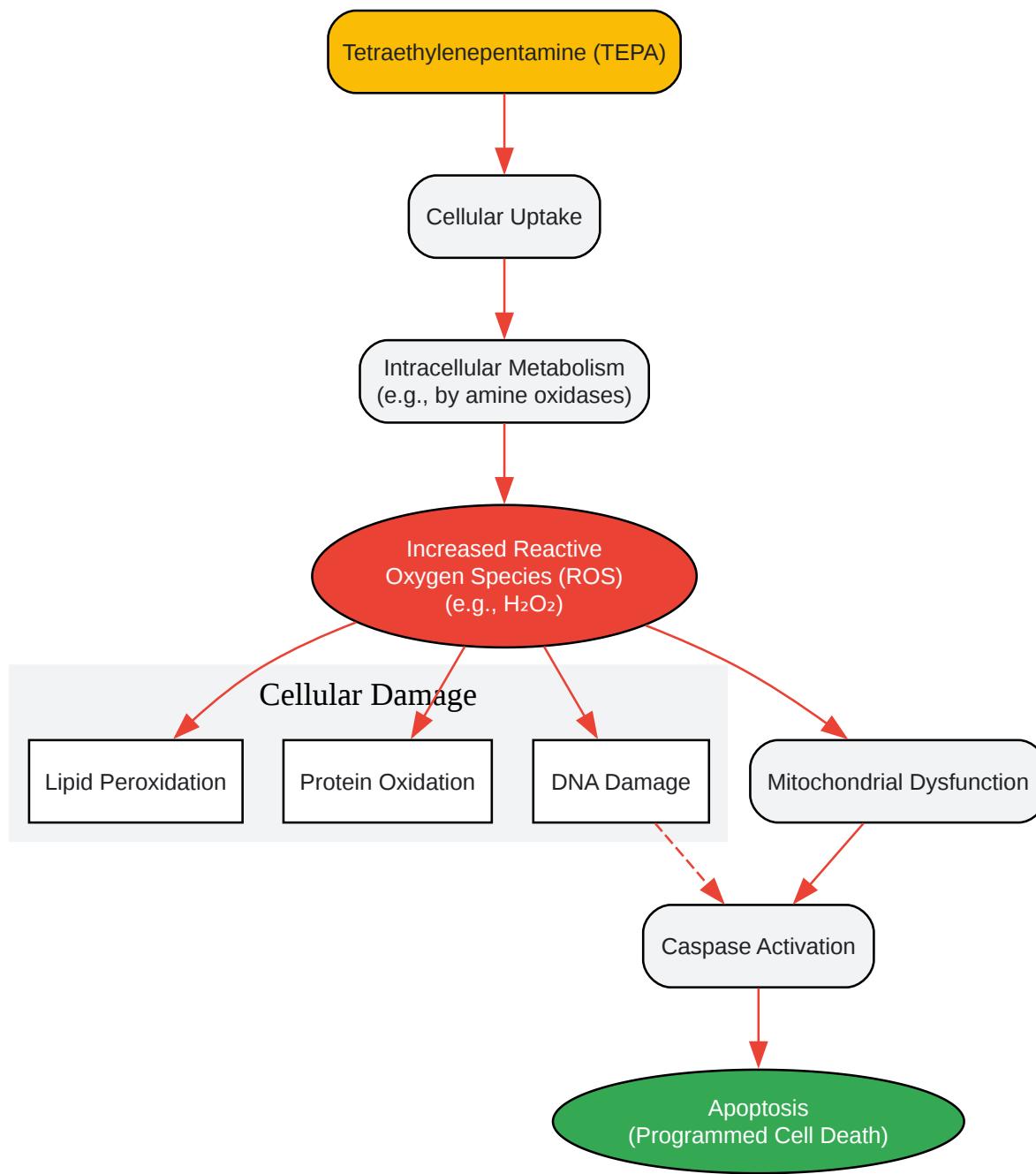
Recommendation: Perform initial screening for neurotoxicity by assessing the viability of a human neuronal cell line (e.g., SH-SY5Y) after exposure to TEPA. Further studies could investigate effects on neurite outgrowth or electrophysiological activity.

In Vitro Metabolism and Potential Mechanisms of Toxicity

Understanding how TEPA is metabolized and the cellular pathways it perturbs is key to a complete toxicological profile.

In Vitro Metabolism

The metabolism of aliphatic amines can occur via cytochrome P450 (CYP) enzymes, leading to N-dealkylation and other oxidative reactions.[\[6\]](#)[\[9\]](#) In vitro systems such as primary hepatocytes or liver microsomes are the gold standard for studying these pathways.[\[14\]](#)


Data Gap: Specific in vitro metabolism studies for **tetraethylenepentamine** are lacking.

Recommendation: Incubate TEPA with human liver microsomes in the presence of NADPH to identify potential phase I metabolites. Further studies with hepatocytes can provide a more complete picture of both phase I and phase II metabolism.

Potential Mechanisms of Toxicity: Oxidative Stress and Apoptosis

Polyamines, a class of compounds to which TEPA belongs, have a dual role in cellular redox balance. While they can act as free radical scavengers, their catabolism can also produce reactive oxygen species (ROS), such as hydrogen peroxide (H_2O_2), leading to oxidative stress.[\[8\]](#) An excess of ROS can damage macromolecules like lipids, proteins, and DNA, and can trigger programmed cell death (apoptosis).[\[1\]](#)[\[15\]](#)

Hypothesized Mechanism: It is plausible that TEPA-induced cytotoxicity and genotoxicity are mediated, at least in part, by the induction of oxidative stress, leading to DNA damage and the initiation of apoptotic pathways. This remains a hypothesis that requires experimental validation for TEPA.

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of TEPA-induced apoptosis via oxidative stress.

Summary and Future Directions

The *in vitro* toxicological profile of **tetraethylenepentamine** is currently incomplete. While a solid foundation of genotoxicity data exists, indicating that TEPA can damage genetic material

in vitro, there are significant data gaps in other critical areas.

What We Know:

- TEPA is genotoxic in vitro, showing positive results in the Ames test, sister chromatid exchange, and unscheduled DNA synthesis assays.[\[3\]](#)

Critical Data Gaps:

- Cytotoxicity: No published IC₅₀ values are available for TEPA in any cell line.
- Dermal Toxicity: No in vitro studies using reconstructed human epidermis models have been published.
- Respiratory Toxicity: Data on the effects of TEPA on lung cells in vitro are absent.
- Neurotoxicity: The neurotoxic potential of TEPA has not been assessed in vitro.
- Metabolism: The metabolic fate of TEPA in in vitro systems has not been characterized.
- Mechanisms of Toxicity: While oxidative stress is a plausible mechanism, this has not been experimentally confirmed for TEPA.

This guide provides the necessary framework and detailed protocols to begin filling these critical knowledge gaps. By systematically applying these in vitro methodologies, researchers can build a comprehensive and human-relevant toxicological profile for **tetraethylenepentamine**, ensuring its safe use in industry and protecting human health.

References

- Gagné, F. (2018). Cytotoxicity of A549 ((a), (c)) and BEAS-2B ((b), (d)) cells after 24 h exposure to pristine MWCNTs and MWCNT-COOH. ResearchGate.
- Hussain, S. S., Ali, M., Ahmad, M., & Siddique, K. H. (2011). Polyamines: natural and engineered abiotic and biotic stress tolerance in plants. *Biotechnology Advances*, 29(3), 300–311.
- OECD. (2002). SIDS Initial Assessment Report for SIAM 14: **Tetraethylenepentamine**.
- PubChem. (n.d.). **Tetraethylenepentamine**. National Center for Biotechnology Information.
- Wikipedia. (n.d.). **Tetraethylenepentamine**.

- Yuan, Q., et al. (2021). Polyamines protect boar sperm from oxidative stress in vitro. *Journal of Animal Science and Biotechnology*, 12(1), 7.
- Zhang, X., et al. (2019). 1,10-Bis(Naringin) Triethylenetetraamine, Synthesis and as a Cu(II) Chelator for Alzheimer's Disease Therapy. *Journal of Health Science*, 55(5), 725-732.
- Zhu, J., et al. (2016). In vitro antioxidant activity of dietary polyamines. *Food Chemistry*, 196, 784-789.
- Mirzayans, R., & Paterson, M. C. (1991). Unscheduled DNA synthesis in cultured human skin fibroblasts from patients with ataxia-telangiectasia. *Mutation Research/DNA Repair*, 254(3), 221-228.
- Pegg, A. E. (2013). Polyamine catabolism and oxidative damage. *Journal of Biological Chemistry*, 288(15), 10839-10846.
- Jeffery, E. H., & Mannering, G. J. (1983). Sequential metabolism of secondary alkyl amines to metabolic-intermediate complexes: Opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (S)-fluoxetine, and N-desmethyldiltiazem. *Drug Metabolism and Disposition*, 11(5), 459-465.
- Kournoutou, N., et al. (2014). Polyamine Putrescine Regulates Oxidative Stress and Autophagy of Hemocytes Induced by Lipopolysaccharides in Pearl Oyster *Pinctada fucata martensii*. *Frontiers in Immunology*, 12, 789456.
- Lehegarat, L., et al. (2017). Comparative study of cytotoxicity and genotoxicity of commercial Jeffamines® and polyethylenimine in CHO-K1 cells.
- Liu, Y., et al. (2019). A human iPSC-based in vitro neural network formation assay to investigate neurodevelopmental toxicity of pesticides. *Archives of Toxicology*, 93(10), 2845-2861.
- Ma, W., et al. (2022). Adverse effects of methylene blue in peripheral neurons: An in vitro electrophysiology and cell culture study. *Neuroscience Letters*, 791, 136922.
- Mayhew, B. S., et al. (2000). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. *Drug Metabolism and Disposition*, 28(10), 1162-1168.
- Nielson, K. B., et al. (2005). Structure-toxicity analysis of type-2 alkenes: in vitro neurotoxicity. *Toxicological Sciences*, 89(1), 183-192.
- Poirier, M. C., & Thummel, K. E. (1983). Primary aliphatic amine metabolism: the formation of a stable imine metabolite. *Drug Metabolism and Disposition*, 11(5), 453-458.
- Reiff, A. S., et al. (2020). A Proof-of-Concept for Safety Evaluation of Inhalation Exposure to Known Respiratory Irritants Using In Vitro and In Silico Methods. *Toxics*, 8(4), 101.
- Sahu, S. C., & Singh, W. (1987). Assessment of genotoxic potential of ethylenediamine: in vitro and in vivo studies. *Toxicology Letters*, 35(2-3), 295-301.
- Sanchez, L., et al. (2022). Cytotoxicity and Genotoxicity of Biogenic Silver Nanoparticles in A549 and BEAS-2B Cell Lines.

- Sipes, I. G., & Gandolfi, A. J. (1986). In Vitro Metabolism. In *Comprehensive Toxicology* (pp. 139-163). Pergamon.
- Stoddart, M. J. (2011). *Cell Viability Assays: Introduction*. Springer.
- U.S. National Library of Medicine. (n.d.). Ethylenimine. National Center for Biotechnology Information.
- Vinken, M., & Blaauuboer, B. J. (Eds.). (2017). *In Vitro toxicology*. Humana Press.
- Wang, Y., et al. (2021). Ketamine alters the neurogenesis of rat cortical neural stem progenitor cells.
- Wilson, A. P. (2000). Cytotoxicity and viability assays. In *Animal cell culture* (pp. 175-219). Humana Press.
- Zeller, A., & Gries, W. (2013). In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
- Zhang, L., & He, Y. (2018). In Vitro Metabolite Profiling and Structure Identification. *Methods in Molecular Biology*, 1787, 185-195.
- Clippinger, A. J., et al. (2018). In vitro approach for assessing respiratory toxicity in human lung cells.
- Creative Bioarray. (n.d.). In Vitro Dermal Toxicology.
- CPT Labs. (n.d.). In-Vitro Toxicology Division.
- IIVS. (n.d.). Skin Corrosion Test (OECD 431).
- PETA Science Consortium International e.V. (2021). Assessing Respiratory Toxicity of Chemicals in Two Human in vitro Systems. CORESTA.
- RE-Place. (n.d.). In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method.
- ScitoVation. (n.d.). Respiratory Toxicity.
- SenzaGen. (n.d.). Skin corrosion: OECD TG 431.
- Tice, R. R., et al. (1994). Report from the working group on the in vitro mammalian cell genotoxicity test.
- Valdivia, P., et al. (2014). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. *Toxics*, 2(2), 246-261.
- van der Valk, J., et al. (2010). The humane collection of fetal bovine serum and possibilities for replacement, reduction and refinement. *ALTEX*, 27(1), 39-50.
- Vinken, M. (2013). In vitro models of drug-induced liver injury: a primer for the toxicologist. *Toxicology in Vitro*, 27(6), 1637-1643.
- Walum, E., et al. (1992). Principles for the validation of in vitro toxicology test methods.
- Waters, M. D., et al. (1988). Use of now, a short-term test data base, in making structure-activity relationship predictions. *Progress in clinical and biological research*, 209B, 321-333.
- Wobus, A. M., & Löser, P. (2011). *In vitro systems for developmental toxicity testing*. Springer Science & Business Media.

- Worth, A. P., & Balls, M. (Eds.). (2002). Alternative (non-animal) methods for chemicals testing: current status and future prospects.
- Zucco, F., et al. (2011). The use of animal cells in the 21st century: challenges and opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Frontiers | Polyamine Putrescine Regulates Oxidative Stress and Autophagy of Hemocytes Induced by Lipopolysaccharides in Pearl Oyster *Pinctada fucata martensii* [frontiersin.org]
- 2. Tetraethylenepentamine - Wikipedia [en.wikipedia.org]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 5. Sensory and pulmonary irritation of aliphatic amines in mice: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary aliphatic amine metabolism: the formation of a stable imine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyamine catabolism and oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective [frontiersin.org]
- 12. A human iPSC-based in vitro neural network formation assay to investigate neurodevelopmental toxicity of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adverse effects of methylene blue in peripheral neurons: An in vitro electrophysiology and cell culture study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Metabolite Profiling and Structure Identification - Enamine [enamine.net]
- 15. Frontiers | Hydrogen Peroxide and Polyamines Act as Double Edged Swords in Plant Abiotic Stress Responses [frontiersin.org]
- To cite this document: BenchChem. ["toxicological profile of tetraethylenepentamine for in vitro studies"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085490#toxicological-profile-of-tetraethylenepentamine-for-in-vitro-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com